molecular formula C20H23FN2O5 B116594 (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan CAS No. 328086-55-1

(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan

Cat. No. B116594
M. Wt: 390.4 g/mol
InChI Key: JFQOJCVRJLLFGZ-KDOFPFPSSA-N
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Description

(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan is a useful research compound. Its molecular formula is C20H23FN2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

The compound (alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan is related to enantioselective synthesis, which is the process of creating molecules in a specific spatial arrangement. Goss et al. (2009) described the enantioselective preparation of dihydropyrimidones, emphasizing the importance of stereochemical configuration in chemical synthesis. This kind of research is crucial for producing pharmaceuticals with the desired biological activity and minimizing side effects (Goss, Dai, Lou, & Schaus, 2009).

Fluorinated Compounds in Medicinal Chemistry

Fluorine atoms are often incorporated into organic molecules to enhance their biological activity. Song et al. (2005) synthesized a series of alpha-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety. These compounds exhibited moderate anticancer activity, highlighting the potential of fluorinated compounds in therapeutic applications (Song, Yang, Hong, Zhang, Jin, & Hu, 2005).

Structural Analysis of Fluorinated Compounds

Understanding the structural properties of fluorinated compounds can provide insights into their reactivity and interaction with biological targets. Smith et al. (1991) analyzed the structure of an isoxazole amino ester, revealing the spatial arrangement of its molecules. Such structural analyses are crucial for rational drug design and predicting the biological activity of new compounds (Smith, Mirzaei, Natale, Scott, & Willett, 1991).

properties

IUPAC Name

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5/c1-11(2)18(22-19(25)16-8-12(3)28-23-16)17(24)10-14(20(26)27)9-13-4-6-15(21)7-5-13/h4-8,11,14,18H,9-10H2,1-3H3,(H,22,25)(H,26,27)/t14-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQOJCVRJLLFGZ-KDOFPFPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)CC(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-2-(4-Fluorobenzyl)-6-methyl-5-(5-methylisoxazole-3-carboxamido)-4-oxoheptanoic acid

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